Succinic semialdehyde
Overview
Description
Synthesis Analysis
SSA synthesis predominantly occurs through the action of GABA transaminase, which converts GABA into SSA. This conversion is a crucial step in the degradation pathway of GABA, a major inhibitory neurotransmitter in the mammalian central nervous system (CNS). The enzymatic activity responsible for this conversion has been well-characterized in various species, including humans, rats, and even plants, demonstrating the universal importance of SSA in biological systems (Busch & Fromm, 1999); (Embree & Albers, 1964).
Molecular Structure Analysis
The molecular structure of SSA is characterized by its aldehyde group, which makes it highly reactive and a key intermediate in various biochemical reactions. SSA dehydrogenase (SSADH) enzymes, which convert SSA into succinate, exhibit specificity towards SSA, indicating a well-defined molecular interaction. The enzyme from pig brain, for example, has been studied for its reactivity towards lysyl residues, revealing insights into its molecular structure and function (Blaner & Churchich, 1979).
Chemical Reactions and Properties
SSA undergoes enzymatic oxidation by SSADH to produce succinate. This reaction is crucial for the metabolism of GABA and is highly regulated by adenine nucleotides, indicating its importance in cellular energy balance. The reaction is specific for SSA and uses NAD+ as a cofactor, demonstrating the chemical specificity of this pathway (Busch & Fromm, 1999).
Physical Properties Analysis
The physical properties of SSA, such as its solubility in water and reactivity, are crucial for its role in biochemical pathways. Its aldehyde group contributes to its chemical reactivity, making it an essential intermediate in metabolic reactions. The preparation and purification methods for SSA, as well as its quantitative estimation, are critical for studying its physical properties and its role in biological systems (Taberner, Barnett, & Kerkut, 1972).
Chemical Properties Analysis
SSA's chemical properties, including its reactivity with various biochemical compounds, underline its significance in metabolism. The enzyme activities related to SSA, such as its oxidation to succinate and reduction to GABA, highlight its pivotal role in the GABA shunt pathway. These reactions not only demonstrate the chemical versatility of SSA but also its importance in maintaining metabolic balance and neurotransmitter levels in the brain (Andriamampandry et al., 1998).
Scientific Research Applications
1. Neurological Disorders and Deficiencies
Succinic semialdehyde dehydrogenase (SSADH) deficiency is a significant area of study. This rare disorder affects the degradation pathway of γ-aminobutyric acid (GABA), leading to developmental delay, hypotonia, mental retardation, ataxia, and behavioral problems, among other symptoms. It's identified through the presence of 4-hydroxybutyric aciduria in urine organic acid analysis (Pearl et al., 2003). Another study highlights the acute neurological presentations in infants, like choreoathetosis and severe hypotonia during febrile illnesses, as potential indicators of SSADH deficiency (Zeiger et al., 2016).
2. Metabolic Engineering
Research into the photosynthetic production of succinate in cyanobacteria has demonstrated the potential of using succinic semialdehyde dehydrogenase for sustainable chemical production. Metabolic engineering of cyanobacteria strains has enabled the production of significant amounts of succinate, a valuable commodity chemical (Lan & Wei, 2016).
3. Biochemical and Structural Analysis
Studies have explored the enzymatic mechanisms of succinic semialdehyde dehydrogenase, providing insights into its structure and function. For example, one study highlighted the role of specific residues in the enzyme's catalytic activity and cofactor preference, enhancing our understanding of its function in different biological pathways (Xie et al., 2020).
4. Agricultural Applications
In the context of agriculture, research has shown that succinate semialdehyde plays a role in plant stress responses. A study on Arabidopsis mutants subjected to submergence stress revealed that the enzyme glyoxylate reductase, which converts succinic semialdehyde to γ-hydroxybutyrate, is important for plant survival under these conditions (Allan et al., 2012).
Safety And Hazards
Future Directions
There are gaps in knowledge that need to be addressed for the implementation of successful gene and enzyme replacement therapies for succinic semialdehyde dehydrogenase deficiency (SSADHD). A novel SSADHD mouse model that enables ‘on-demand’ SSADH restoration has been developed, allowing proof-of-concept studies to fine-tune SSADH restoration in preparation for eventual human trials .
properties
IUPAC Name |
4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUJIQZEACWQSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219231 | |
Record name | Succinic semialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Succinic acid semialdehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001259 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Succinic semialdehyde | |
CAS RN |
692-29-5 | |
Record name | 4-Oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=692-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinic semialdehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinic semialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUCCINIC SEMIALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73BX3CPMU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Succinic acid semialdehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001259 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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